3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one
Description
3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative featuring an α,β-unsaturated ketone (enone) core, with a 3-fluorophenyl-substituted amino group at position 3 of the cyclohexenone ring. This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(3-fluoroanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7-8,14H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYILMIYVRAESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one typically involves the condensation of 3-fluoroaniline with cyclohex-2-en-1-one. The reaction is usually carried out in the presence of a catalyst, such as copper(I) bromide (CuBr), under solvent-free conditions and ultrasound irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone ring.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include quinones, cyclohexanones, and substituted derivatives of the original compound.
Scientific Research Applications
3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s enaminone structure allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Substituent Position and Electronic Effects
- This compound has been synthesized and characterized, with suppliers noting its discontinued availability, suggesting challenges in synthesis or stability .
- 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one: The para-fluorine substituent provides a strong electron-withdrawing effect, enhancing the electron-deficient nature of the aromatic ring.
- 3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one (9e): The combined chloro and fluoro substituents increase lipophilicity and steric bulk. This compound exhibits a higher melting point (152–154°C) compared to analogs like 9d (126–128°C), likely due to enhanced intermolecular halogen bonding or crystal packing efficiency .
Functional Group Modifications
- 2-((4-Chlorophenyl)amino)cyclohex-2-en-1-one (3b): Synthesized in 81% yield via silica gel chromatography, this analog replaces fluorine with chlorine. Chlorine’s larger atomic radius and polarizability may enhance van der Waals interactions in biological systems, though its electron-withdrawing effect is weaker than fluorine’s .
- This derivative is commercially available at a premium price, reflecting its synthetic complexity .
Physicochemical Properties
Biological Activity
3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one, with the molecular formula C₁₂H₁₂FNO and CAS Number 191089-80-2, is an organic compound that has garnered attention for its potential biological activities. This article reviews the current literature on its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-component reactions that facilitate the introduction of the fluorophenyl and amino groups onto a cyclohexenone framework. Various methodologies have been explored, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial potential. For instance, compounds related to cyclohexenones have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 12.4 to 16.5 μM, indicating promising activity compared to standard antibiotics like ciprofloxacin .
Antifibrotic Activity
Research has indicated that derivatives of cyclohexenones can act as antifibrotic agents. In vitro assays showed that certain analogs inhibited the activation of human hepatic stellate cells (LX2), which are crucial in liver fibrosis progression. These findings suggest a potential therapeutic role for this compound in liver-related diseases .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In silico studies have predicted favorable interactions with AChE, suggesting that this compound could contribute to cognitive enhancement or neuroprotective strategies .
Case Studies
- Antibacterial Activity : A study conducted on a series of cyclohexenone derivatives found that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs. The study utilized a variety of microbial strains to evaluate efficacy, establishing a benchmark for future drug development .
- Antifibrotic Mechanism : Another investigation into the antifibrotic properties revealed that compounds similar to this compound significantly reduced collagen production in activated hepatic stellate cells, thereby suggesting a mechanism through which these compounds may alleviate fibrosis .
Research Findings
| Activity | Tested Strains/Targets | Results |
|---|---|---|
| Antibacterial | S. aureus, E. coli | MIC: 12.4 - 16.5 μM |
| Antifibrotic | Human hepatic stellate cells (LX2) | Inhibition of cell activation |
| AChE Inhibition | Acetylcholinesterase | Predicted strong binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
